

Application Notes and Protocols for BI-2865 In Vitro Cell Viability Assay

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Compound of Interest

Compound Name: BI-2865
Cat. No.: B10862047

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Introduction

BI-2865 is a potent, non-covalent pan-KRAS inhibitor that targets the inactive, GDP-bound state of both wild-type and various mutant forms of KRAS, a key signaling protein frequently mutated in cancer.[1][2] By binding to the switch-II pocket of KRAS, **BI-2865** prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting the exchange of GDP for GTP and locking KRAS in its inactive state. This leads to the suppression of downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for cell proliferation and survival.[3] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with **BI-2865** using a colorimetric MTT assay.

Mechanism of Action

BI-2865 is a pan-KRAS inhibitor that binds to wild-type KRAS and a wide range of KRAS mutants, including G12C, G12D, G12V, and G13D.[1][4] Its inhibitory action is selective for

KRAS over other RAS isoforms like HRAS and NRAS.[2] The inhibition of KRAS activation leads to a blockade of downstream signaling cascades, ultimately resulting in reduced cell proliferation, particularly in cancer cells that are dependent on KRAS signaling.[2]

Data Presentation

The anti-proliferative activity of **BI-2865** has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell Line	Cancer Type	KRAS Status	BI-2865 IC50 (nM)
BaF3	Pro-B	Engineered to express KRAS G12C, G12D, or G12V	~140 (mean)[1]
HuG1-N	Gastric Adenocarcinoma	Wild-Type Amplified (CN=67)	30.8[5]
HSKT-C	Ovarian Carcinoma	Wild-Type Amplified (CN=93)	44.7[5]

Experimental Protocols

In Vitro Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of **BI-2865** on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- **BI-2865** (stock solution in DMSO)
- Selected cancer cell lines (e.g., HuG1-N, HSKT-C)
- Complete cell culture medium (specific to the cell line)

- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 96-well flat-bottom sterile microplates
- MTT solution (5 mg/mL in sterile PBS)
- DMSO (cell culture grade)
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

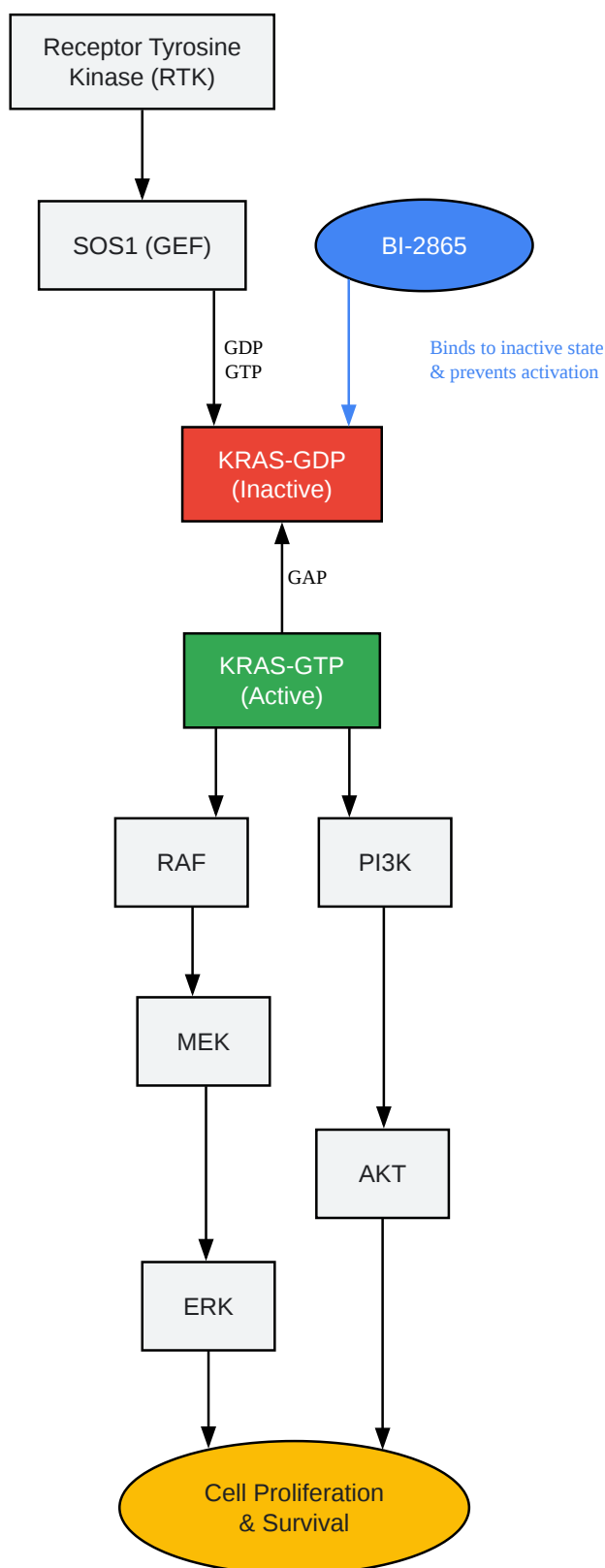
Procedure:

- Cell Seeding:
 - Culture the selected cancer cell lines in their recommended complete medium until they reach approximately 80% confluency.
 - Wash the cells with PBS and detach them using Trypsin-EDTA.
 - Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of **BI-2865** in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 μ M.

- Include a vehicle control (medium with the same concentration of DMSO used for the highest **BI-2865** concentration) and a no-cell control (medium only).
- Carefully remove the medium from the wells and add 100 µL of the prepared **BI-2865** dilutions or control solutions to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Assay:
 - After the 72-hour incubation, carefully remove the medium containing the compound.
 - Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
 - After the incubation, carefully remove the MTT solution.
 - Add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Subtract the average absorbance of the no-cell control wells from all other absorbance values.
 - Calculate the percentage of cell viability for each concentration of **BI-2865** using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
 - Plot the percentage of cell viability against the logarithm of the **BI-2865** concentration.

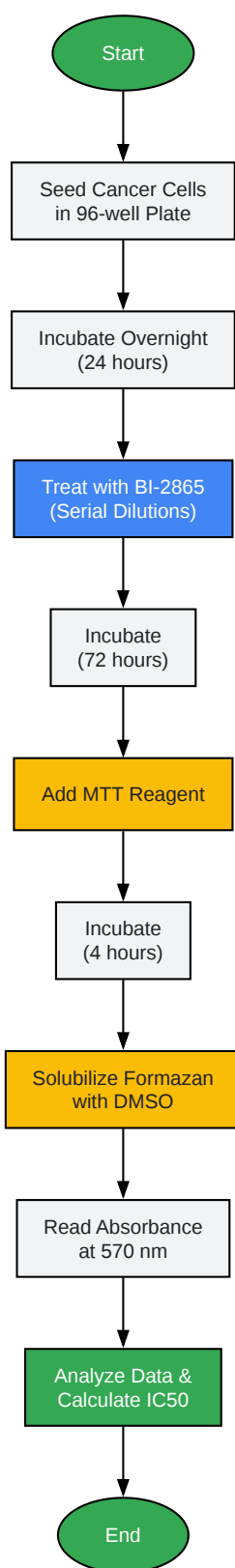
- Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Mandatory Visualization



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Caption: **BI-2865** inhibits the KRAS signaling pathway.



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Caption: Experimental workflow for the **BI-2865** cell viability assay.

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